

# Spectroscopic Profile of 6,8-Cyclo-1,4-eudesmanediol: A Technical Overview

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## Compound of Interest

Compound Name: 6,8-Cyclo-1,4-eudesmanediol

Cat. No.: B206537

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This technical guide serves as a resource for researchers, scientists, and professionals in drug development, providing available information on the spectroscopic properties of the sesquiterpenoid **6,8-Cyclo-1,4-eudesmanediol**. This natural product, isolated from the branches of *Eucalyptus robusta* Smith, is of interest within the scientific community for its unique chemical structure.

Despite its availability from commercial suppliers and its known natural source, a comprehensive public repository of its spectroscopic data—specifically Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—is not readily found in peer-reviewed literature based on extensive searches. This document outlines the known characteristics of this compound and provides context through data from structurally related molecules.

## Molecular and Physical Properties

Property	Value
Chemical Formula	C <sub>15</sub> H <sub>26</sub> O <sub>2</sub>
Molecular Weight	238.37 g/mol
CAS Number	213769-80-3
Class	Sesquiterpenoid

## Spectroscopic Data Summary

Detailed experimental spectra for **6,8-Cyclo-1,4-eudesmanediol** are not presently available in the public domain. The following sections detail the expected spectroscopic characteristics based on its chemical structure and data from analogous eudesmane-type sesquiterpenoids.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR: The proton NMR spectrum is expected to exhibit signals corresponding to the 26 protons in the molecule. Key features would likely include:

- **Methyl Signals:** Several singlet or doublet signals in the upfield region ( $\delta$  0.8-1.5 ppm) corresponding to the methyl groups on the eudesmane skeleton.
- **Methylene and Methine Protons:** A complex series of multiplets in the region of  $\delta$  1.0-2.5 ppm arising from the protons on the cyclohexane and cyclopropane rings.
- **Hydroxyl Protons:** Broad singlet signals for the two hydroxyl groups, the chemical shift of which would be dependent on the solvent and concentration.
- **Protons adjacent to Oxygen:** Methine or methylene protons attached to the carbons bearing the hydroxyl groups would be expected to resonate at a downfield shifted region ( $\delta$  3.5-4.5 ppm).

<sup>13</sup>C NMR: The carbon NMR spectrum should display 15 distinct signals, corresponding to each carbon atom in the molecule. Expected chemical shifts would include:

- **Aliphatic Carbons:** Signals for methyl, methylene, and methine carbons of the cyclic framework would likely appear in the  $\delta$  15-60 ppm range.
- **Carbons bonded to Oxygen:** The two carbons attached to the hydroxyl groups (C-1 and C-4) would be significantly deshielded, with signals expected in the  $\delta$  60-80 ppm region.

### Mass Spectrometry (MS)

The mass spectrum of **6,8-Cyclo-1,4-eudesmanediol** would be anticipated to show a molecular ion peak  $[M]^+$  at  $m/z$  238. Subsequent fragmentation patterns would likely involve the loss of water molecules from the diol structure, leading to significant peaks at  $m/z$  220 ( $[M-$

$\text{H}_2\text{O}]^+$ ) and 202 ( $[\text{M}-2\text{H}_2\text{O}]^+$ ). Other fragment ions would result from the cleavage of the carbon-carbon bonds within the eudesmane skeleton.

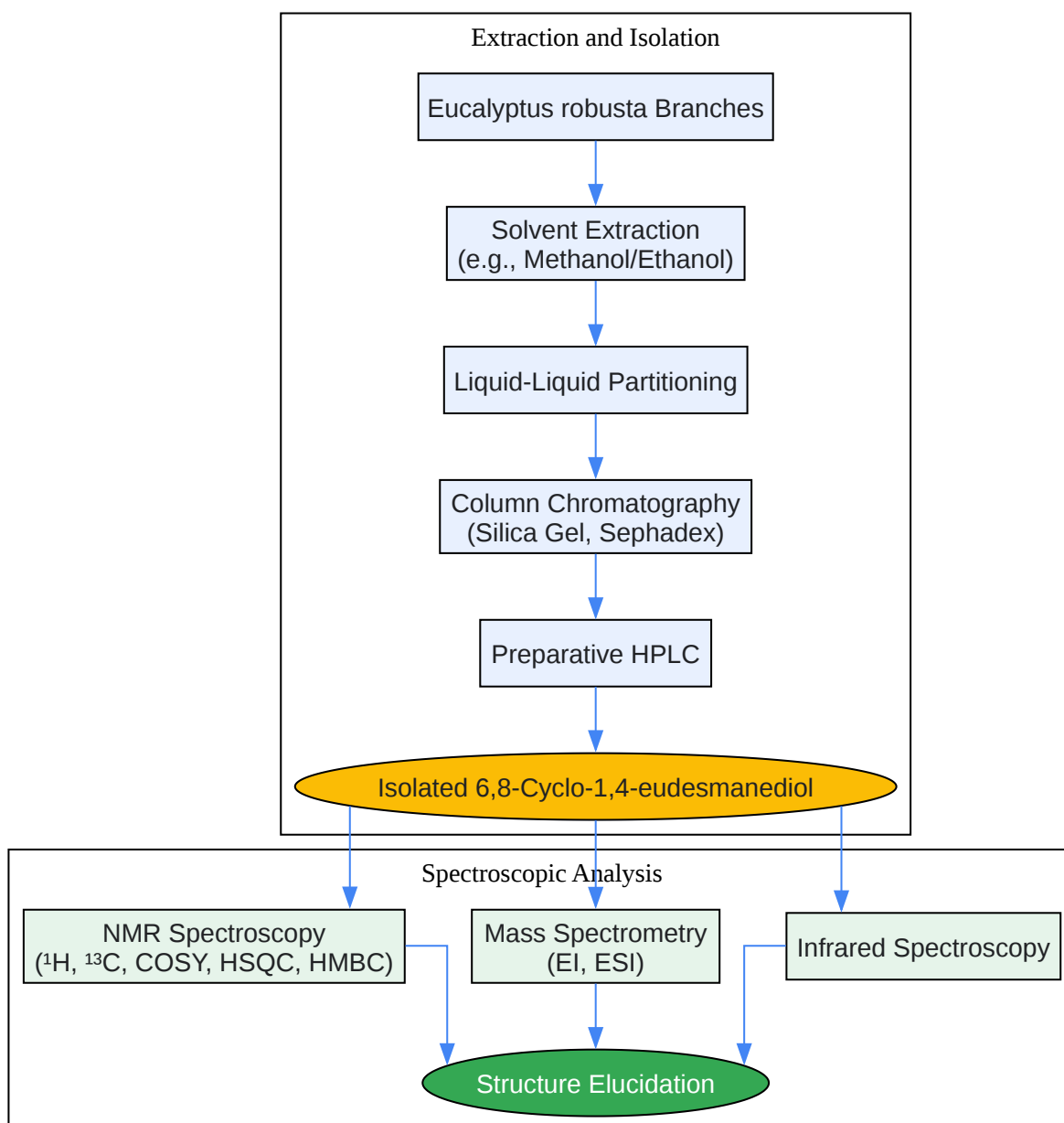
## Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

- O-H Stretch: A broad and strong absorption band in the region of  $3200\text{-}3600\text{ cm}^{-1}$ , characteristic of the hydroxyl (-OH) groups.
- C-H Stretch: Sharp peaks in the  $2850\text{-}3000\text{ cm}^{-1}$  region, corresponding to the stretching vibrations of the C-H bonds of the aliphatic rings.
- C-O Stretch: Absorption bands in the  $1000\text{-}1200\text{ cm}^{-1}$  region, indicating the stretching vibrations of the C-O bonds of the alcohol functionalities.

## Experimental Protocols

While specific experimental protocols for obtaining the spectroscopic data of **6,8-Cyclo-1,4-eudesmanediol** are not available, the following represents a general workflow for the isolation and characterization of similar natural products.

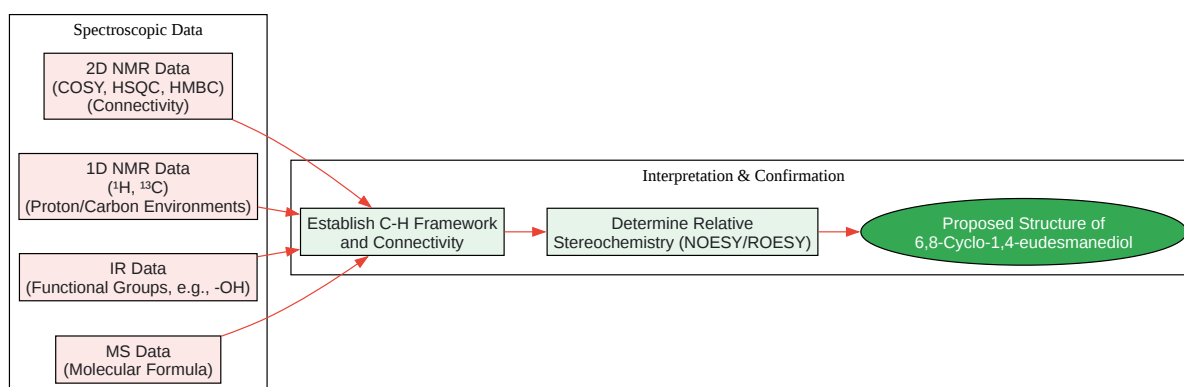


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Caption: General workflow for the isolation and structural elucidation of natural products.

## Logical Relationship for Structure Elucidation

The determination of the chemical structure of a novel compound like **6,8-Cyclo-1,4-eudesmanediol** relies on the integration of data from various spectroscopic techniques.



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Caption: Logical flow for the structural elucidation of an organic compound.

## Conclusion

While a dedicated publication detailing the complete spectroscopic analysis of **6,8-Cyclo-1,4-eudesmanediol** could not be located, this guide provides the foundational chemical information and expected spectroscopic characteristics based on its known structure. The provided workflows illustrate the standard methodologies employed for the isolation and characterization of such natural products. It is recommended that researchers requiring definitive spectral data for this compound perform their own analyses upon its acquisition.

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